
Iosimenol
Vue d'ensemble
Description
L'iosiménole est un agent de contraste iodé non ionique, dimère et iso-osmolaire principalement utilisé en angiographie par rayons X. Il est conçu pour améliorer la visibilité des vaisseaux sanguins et des organes lors de procédures radiographiques. L'iosiménole est connu pour son profil de sécurité et son efficacité élevés, ce qui en fait un outil précieux en imagerie médicale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'iosiménole implique plusieurs étapes, commençant par l'iodation d'un dérivé de l'acide benzoïque. Le processus comprend généralement les étapes suivantes :
Iodation : Un dérivé de l'acide benzoïque est iodé à l'aide d'iode et d'un oxydant approprié.
Amidation : Le composé iodé subit une amidation avec une amine pour former un intermédiaire amide.
Dimérisation : L'intermédiaire amide est ensuite dimérisé pour former la structure dimère finale de l'iosiménole.
Méthodes de production industrielle
La production industrielle de l'iosiménole suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique :
Iodation à grande échelle : Utilisation d'iode et d'oxydants de qualité industrielle.
Amidation automatisée : Utilisation de réacteurs automatisés pour l'étape d'amidation.
Cristallisation et purification : Le produit final est cristallisé et purifié pour atteindre la pureté et la qualité souhaitées
Analyse Des Réactions Chimiques
Types de réactions
L'iosiménole subit principalement les types de réactions suivants :
Oxydation : L'iosiménole peut être oxydé dans des conditions spécifiques, bien qu'il soit généralement stable.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans certaines conditions.
Substitution : L'iosiménole peut subir des réactions de substitution, en particulier impliquant les atomes d'iode.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions d'échange d'halogènes peuvent être facilitées en utilisant des réactifs comme l'iodure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et composés déiodés, selon les conditions de réaction .
Applications de la recherche scientifique
L'iosiménole a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme agent de contraste dans diverses analyses chimiques.
Biologie : Employé en imagerie biologique pour étudier les structures vasculaires et les systèmes d'organes.
Médecine : Largement utilisé en imagerie diagnostique, en particulier en angiographie et en tomodensitométrie (TDM).
Industrie : Utilisé en radiographie industrielle pour les essais non destructifs et le contrôle qualité .
Mécanisme d'action
L'iosiménole fonctionne en absorbant les rayons X, ce qui améliore le contraste des vaisseaux sanguins et des organes sur les images radiographiques. Son iso-osmolarité garantit une perturbation minimale de l'équilibre osmotique de l'organisme, réduisant ainsi le risque de réactions indésirables. La forte teneur en iode du composé permet une atténuation efficace des rayons X, ce qui en fait un excellent agent de contraste .
Applications De Recherche Scientifique
Iosimenol: Applications in Medical Imaging
This compound is a dimeric, non-ionic, iso-osmolar iodinated contrast medium (CM) used in X-ray angiography . It is administered both intra-arterially and intravenously . this compound's safety and efficacy are comparable to iodixanol, another contrast medium .
Clinical Trials and Safety
Clinical trials have compared this compound injection to iodixanol injection, focusing on safety and efficacy in arteriography and computed tomography (CT) . These randomized, controlled phase 2 trials enrolled adult patients to assess adverse events, vital signs, ECGs, and laboratory parameters . Efficacy was determined by X-ray attenuation in CT scans and contrast enhancement quality in arteriography .
Key findings include:
- No significant statistical differences in safety or efficacy between this compound and iodixanol .
- Both contrast media were well-tolerated in intravenous and intra-arterial injections .
- A common adverse event was a feeling of warmth, observed in 35.1% of patients receiving this compound and 44.3% of those receiving iodixanol .
- All adverse events (AEs) observed after injection of this compound were of mild or moderate intensity; a few severe AEs were reported in the iodixanol group .
Comparative Effectiveness
This compound has a lower molecular weight and viscosity than iodixanol at equal iodine concentrations . Studies have explored the impact of this compound on renal function. One study's findings on contrast-induced nephropathy (CIN) are summarized in Table 1 :
Table 1: Contrast-Induced Nephropathy (CIN) Categories
CIN category | This compound (n = 74) n (%) $$95% CI] | Iodixanol (n = 70) n (%) $$95% CI] |
---|---|---|
Total * | 8 (10.8) $$10.7, 29.7] | 12 (17.1) $$9.2, 28.0] |
Serum creatinine increase >25% | 8 (10.8) $$10.7, 29.7] | 12 (17.1) $$9.2, 28.0] |
Serum creatinine increase >44.2 µmol/L | 0 (0.0) n.a. | 1 (1.4) $$0.0, 7.7] |
*Differences between groups were not statistically significant .
The aortic attenuation achieved in CT trials was slightly higher with this compound 340 than with iodixanol 320, though this difference was not statistically significant .
Hemodialysis Clearance
This compound's dialyzability was assessed using an in vitro dialysis system, revealing it can be readily cleared from the blood with various membranes . Its removal ratios are generally similar to iodixanol, except with high-flux polysulfone membranes, but consistently lower than iohexol . The blood clearance of this compound during clinical hemodialysis was predicted to be approximately 85 mL/min with high-flux membranes and 47 mL/min with low-flux membranes .
Formulations and Biological Tolerance
Mécanisme D'action
Iosimenol works by absorbing X-rays, thereby enhancing the contrast of blood vessels and organs in radiographic images. Its iso-osmolarity ensures minimal disruption to the body’s osmotic balance, reducing the risk of adverse reactions. The compound’s high iodine content allows for effective X-ray attenuation, making it an excellent contrast agent .
Comparaison Avec Des Composés Similaires
L'iosiménole est souvent comparé à d'autres agents de contraste iodés tels que l'iodixanol, l'iohexol et l'ioversol. Voici quelques points clés de comparaison :
Iodixanol : Les deux sont non ioniques et iso-osmolaires, mais l'iosiménole a une viscosité inférieure.
Iohexol : L'iosiménole est iso-osmolaire, tandis que l'iohexol est hyperosmolaire, ce qui entraîne moins d'effets secondaires avec l'iosiménole.
Ioversol : Comme l'iohexol, l'ioversol est hyperosmolaire, ce qui fait de l'iosiménole une alternative plus sûre pour les patients atteints d'insuffisance rénale .
Composés similaires
- Iodixanol
- Iohexol
- Ioversol
- Ioméprol
- Iopentol
L'iosiménole se distingue par sa combinaison unique d'iso-osmolarité et de faible viscosité, ce qui en fait un choix privilégié dans diverses applications d'imagerie médicale .
Activité Biologique
Iosimenol is a dimeric, non-ionic, iso-osmolar iodinated contrast medium primarily used in radiographic imaging, particularly in X-ray angiography. Its development has been driven by the need for safer and more effective contrast agents in medical imaging, particularly for patients with renal impairment or those at risk for contrast-induced nephropathy (CIN). This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, efficacy in imaging, and comparative studies with other contrast media.
Pharmacokinetics
This compound exhibits a biphasic pharmacokinetic profile characterized by rapid distribution and elimination. Following intravenous administration, peak plasma concentrations are typically reached within 1-2 minutes. The compound demonstrates low plasma protein binding (1-3%), allowing for efficient renal clearance via glomerular filtration. The pharmacokinetic behavior is summarized in the following table:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 minutes post IV |
Plasma Protein Binding | 1-3% |
Elimination Route | Renal (glomerular filtration) |
Safety Profile
Clinical trials have indicated that this compound is generally well tolerated among patients. A study comparing this compound to iodixanol revealed no significant differences in safety or efficacy between the two agents. Adverse events were primarily mild and transient, with the most common being a sensation of warmth during injection. The incidence of contrast-induced nephropathy was also comparable between the two groups:
CIN Category | This compound (n = 74) | Iodixanol (n = 70) |
---|---|---|
Total CIN (%) | 10.8% | 17.1% |
Serum Creatinine Increase >25% | 10.8% | 17.1% |
Efficacy in Imaging
The efficacy of this compound as a contrast agent has been demonstrated through various imaging studies. In computed tomography (CT) trials, this compound provided slightly higher aortic attenuation compared to iodixanol, although the differences were not statistically significant. The following table summarizes the mean Hounsfield Units (HU) attained with each contrast medium:
Treatment | Mean HU (Site 1) | Mean HU (Site 2) |
---|---|---|
This compound 340 | 185.34 | 263.21 |
Iodixanol 320 | 173.14 | 250.80 |
In angiography trials, both this compound and iodixanol produced diagnostic-quality enhancements in at least 97% of images evaluated.
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- Phase II Trials : Two randomized, double-blind trials were conducted involving patients undergoing CT and digital subtraction angiography (DSA). These trials highlighted that both intravenous and intra-arterial applications of this compound were well tolerated without significant adverse effects compared to iodixanol .
- Comparative Studies : A comprehensive review indicated that while both contrast agents exhibited similar safety profiles, this compound's lower viscosity may offer advantages in specific clinical scenarios, especially in patients with compromised renal function .
Propriétés
IUPAC Name |
5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPPIGPJCKKVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939496 | |
Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1478.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181872-90-2 | |
Record name | Iosimenol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOSIMENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.